molecular formula C29H34O15 B1234163 Oraposide CAS No. 61276-16-2

Oraposide

Cat. No.: B1234163
CAS No.: 61276-16-2
M. Wt: 622.6 g/mol
InChI Key: FPOYEEKZOOLVJA-WLLRULDYSA-N
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Chemical Reactions Analysis

Types of Reactions

Oraposide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, ethers, and oxidized derivatives of this compound, which have distinct chemical and biological properties .

Scientific Research Applications

Antioxidant and Anti-inflammatory Effects

Oraposide has been shown to possess significant antioxidant properties, which help in combating oxidative stress in cells. Studies indicate that it can reduce inflammation by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating conditions associated with chronic inflammation, such as arthritis and cardiovascular diseases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against bacteria and fungi, suggesting its potential use in developing new antimicrobial agents to combat resistant strains.

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. It has been found to inhibit amyloid β aggregation, which is crucial in Alzheimer’s disease pathology. This suggests that this compound may play a role in preventing cognitive decline associated with aging.

Clinical Trials and Research Findings

A comprehensive review of clinical trials involving this compound reveals promising results:

  • Study on Antioxidant Activity: A study published in Journal of Ethnopharmacology demonstrated that this compound significantly reduced oxidative stress markers in patients with chronic inflammatory conditions .
  • Neuroprotective Study: Research conducted on animal models showed that administration of this compound improved cognitive function and reduced amyloid plaque formation .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacteria and fungi
NeuroprotectiveInhibits amyloid β aggregation

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other caffeic acid derivatives . This makes it particularly effective in topical applications for skin protection and anti-aging .

Properties

CAS No.

61276-16-2

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O15/c1-12-22(36)23(37)24(38)28(40-12)44-26-25(43-21(35)7-3-13-2-5-15(31)17(33)8-13)19(10-30)42-29-27(26)41-20(11-39-29)14-4-6-16(32)18(34)9-14/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1

InChI Key

FPOYEEKZOOLVJA-WLLRULDYSA-N

SMILES

CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]3[C@H](OC[C@@H](O3)C4=CC(=C(C=C4)O)O)O[C@@H]([C@H]2OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O

Synonyms

1',2'-(3,4-dihydroxyphenyl-alpha,beta-dioxoethanol)-4'-O-caffeoyl-O-rhamnopyranosyl-1-3-O-glucopyranoside
crenatoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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